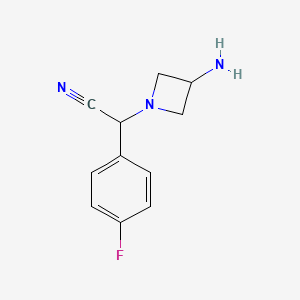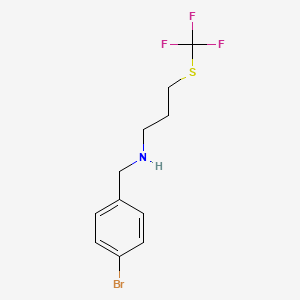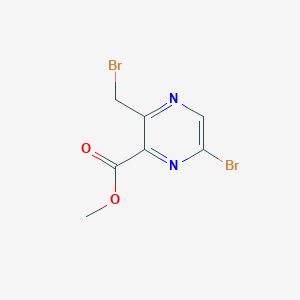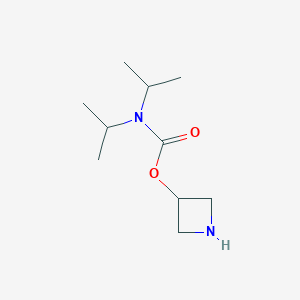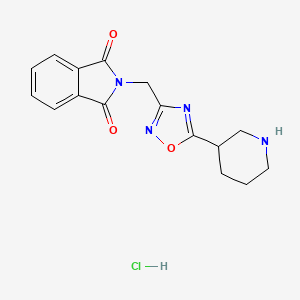
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and an isoindoline-dione moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride typically involves multiple steps, starting with the preparation of the core structures. The piperidine ring can be synthesized through an iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines . The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives . The isoindoline-dione moiety can be synthesized from phthalic anhydride and primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also crucial.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for cereblon, a protein involved in targeted protein degradation . This interaction leads to the ubiquitination and subsequent degradation of target proteins, which can be exploited for therapeutic purposes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione hydrochloride
- ®-2-(Piperidin-3-yl)isoindoline-1,3-dione hydrochloride
Uniqueness
What sets 2-((5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione hydrochloride apart from similar compounds is its unique combination of the piperidine, oxadiazole, and isoindoline-dione moieties. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H17ClN4O3 |
|---|---|
Peso molecular |
348.78 g/mol |
Nombre IUPAC |
2-[(5-piperidin-3-yl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O3.ClH/c21-15-11-5-1-2-6-12(11)16(22)20(15)9-13-18-14(23-19-13)10-4-3-7-17-8-10;/h1-2,5-6,10,17H,3-4,7-9H2;1H |
Clave InChI |
SFTYAXJEXAPFIT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


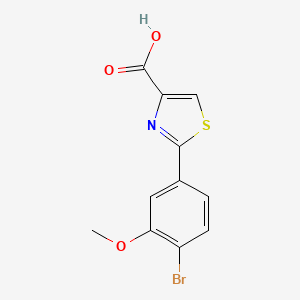
![2-ethyl-10-methyl-3-phenethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14867997.png)
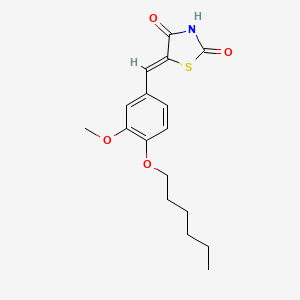
![1-[4-(dimethylsulfamoylamino)phenyl]-4-methyl-5-oxotetrazole](/img/structure/B14868013.png)
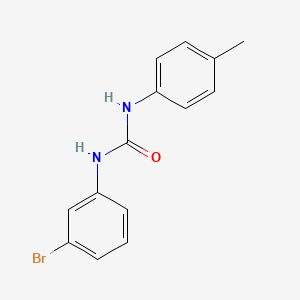
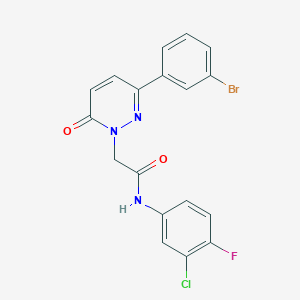

![7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14868035.png)

